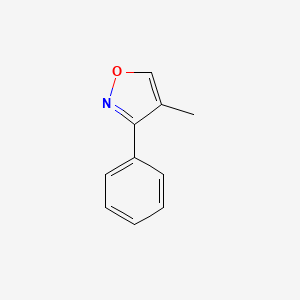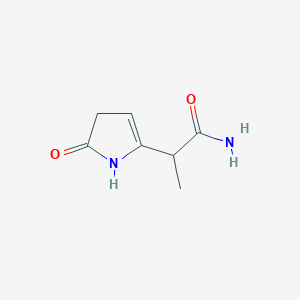
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide is a heterocyclic compound featuring a pyrrole ring with a propanamide substituent
Méthodes De Préparation
The synthesis of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide typically involves the reaction of maleic anhydride with amines. One common method includes the reaction of maleic anhydride with a suitable amine under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide can be compared with other similar compounds, such as:
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
Imidazole-containing compounds: These compounds share some structural similarities but differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituent pattern and the resulting properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-(2-oxo-1,3-dihydropyrrol-5-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-4(7(8)11)5-2-3-6(10)9-5/h2,4H,3H2,1H3,(H2,8,11)(H,9,10) |
Clé InChI |
OWKZVKAJDWHVNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CCC(=O)N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
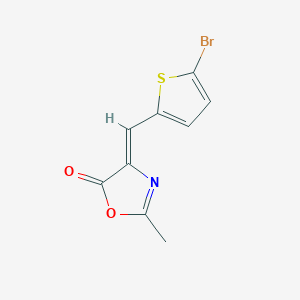
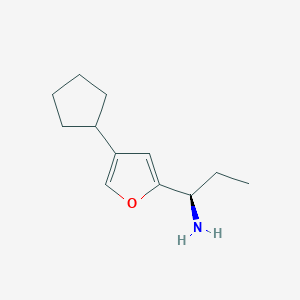
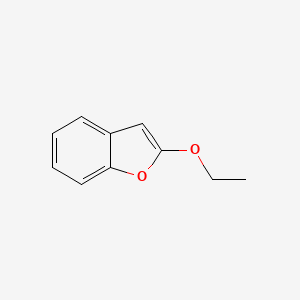
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

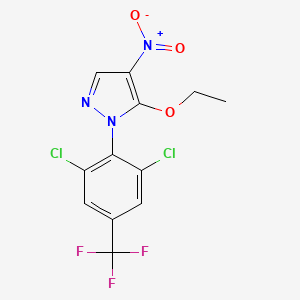
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)

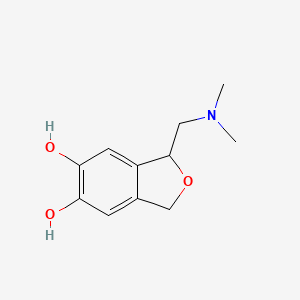
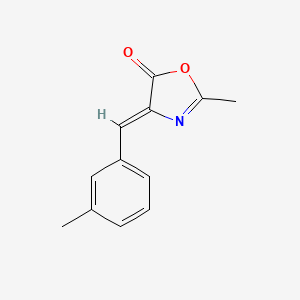
![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)
